molecular formula C8H5Cl4NO B14600578 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one CAS No. 61123-30-6

3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one

Cat. No.: B14600578
CAS No.: 61123-30-6
M. Wt: 272.9 g/mol
InChI Key: HCQMGORWEWMTEO-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with a pyridine derivative.

    Chlorination: Introduction of chlorine atoms through chlorination reactions.

    Methylation: Addition of a methyl group using methylating agents.

    Trichloroethenylation: Incorporation of the trichloroethenyl group through specific reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of chlorine or other groups with different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies.

    Medicine: Possible applications in drug development.

    Industry: Use in the production of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one would involve its interaction with molecular targets and pathways. This could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylpyridine: Lacks the trichloroethenyl group.

    4-Methyl-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the chlorine atom.

    3-Chloro-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the methyl group.

Uniqueness

The unique combination of chlorine, methyl, and trichloroethenyl groups in 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may confer specific chemical properties and reactivity that distinguish it from similar compounds.

Properties

CAS No.

61123-30-6

Molecular Formula

C8H5Cl4NO

Molecular Weight

272.9 g/mol

IUPAC Name

3-chloro-4-methyl-6-(1,2,2-trichloroethenyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H5Cl4NO/c1-3-2-4(6(10)7(11)12)13-8(14)5(3)9/h2H,1H3,(H,13,14)

InChI Key

HCQMGORWEWMTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(=C(Cl)Cl)Cl)Cl

Origin of Product

United States

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